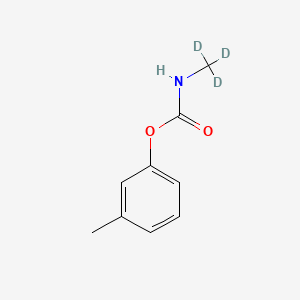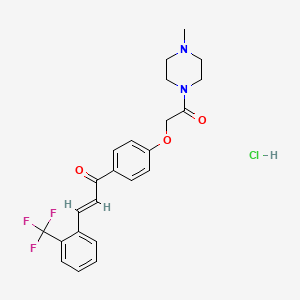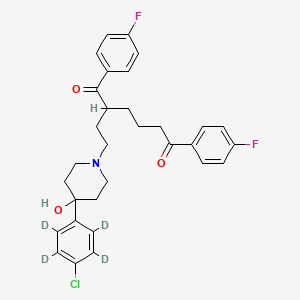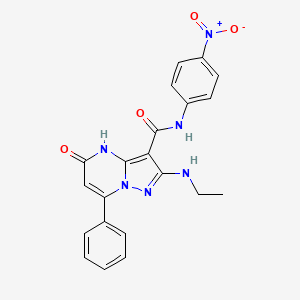
Pim1-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pim1-IN-6 is a small molecule inhibitor specifically designed to target the Pim1 kinase, a serine/threonine kinase involved in various cellular processes such as cell survival, proliferation, and differentiation. Pim1 kinase is often overexpressed in several types of cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pim1-IN-6 typically involves a multi-step process starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route often includes:
Formation of the core structure: This involves the use of starting materials such as pyrido[4,3-d]pyrimidine derivatives.
Functional group modifications: Various functional groups are introduced to enhance the binding affinity and specificity of the inhibitor.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Techniques like crystallization and chromatography are used for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Pim1-IN-6 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may lead to the formation of hydroxyl or carbonyl groups, while reduction may result in the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Pim1-IN-6 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Pim1-IN-6 exerts its effects by binding to the ATP-binding site of Pim1 kinase, thereby inhibiting its activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell survival and proliferation. The molecular targets include various substrates phosphorylated by Pim1 kinase, such as BAD (Bcl-2-associated death promoter) and ASK1 (apoptosis signal-regulating kinase 1) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pim1-IN-1: Another Pim1 kinase inhibitor with a different core structure.
Pim1-IN-2: Similar to Pim1-IN-6 but with variations in functional groups.
Pim1-IN-3: A less potent inhibitor compared to this compound.
Uniqueness
This compound stands out due to its high specificity and binding affinity for Pim1 kinase. It has shown better efficacy in preclinical models compared to other similar compounds, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C21H18N6O4 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
2-(ethylamino)-N-(4-nitrophenyl)-5-oxo-7-phenyl-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H18N6O4/c1-2-22-19-18(21(29)23-14-8-10-15(11-9-14)27(30)31)20-24-17(28)12-16(26(20)25-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,25)(H,23,29)(H,24,28) |
InChI-Schlüssel |
YFGXDAAWMNUGNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NN2C(=CC(=O)NC2=C1C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


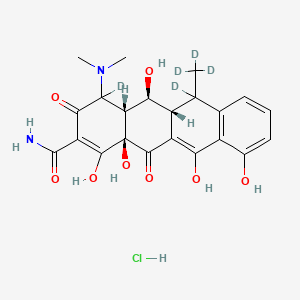
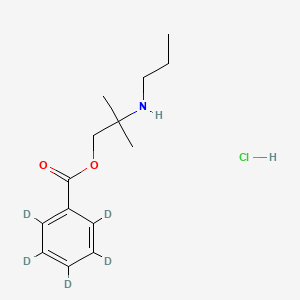
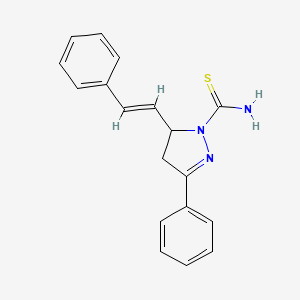
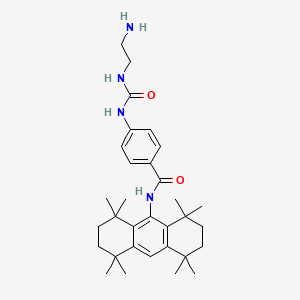
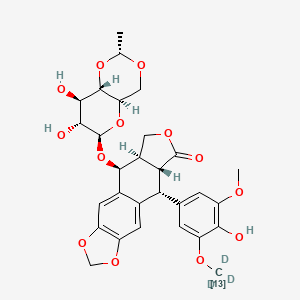
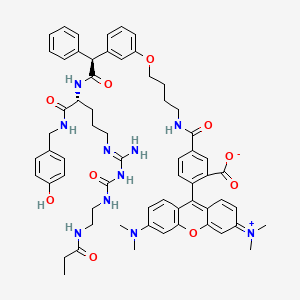
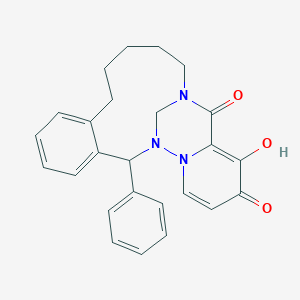
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)


